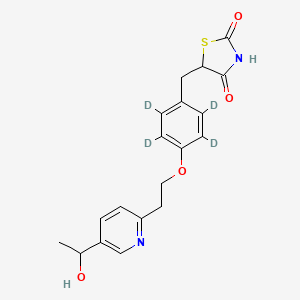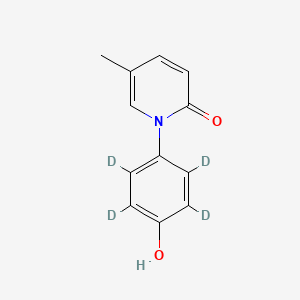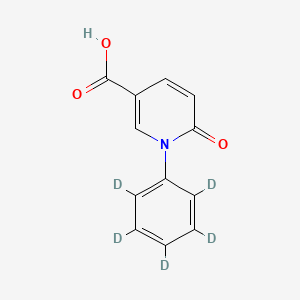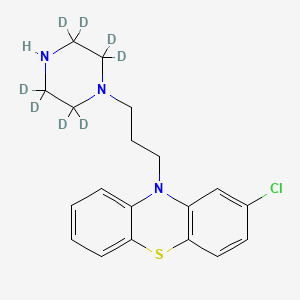
ziyuglycoside II
Overview
Description
Ziyuglycoside II is a triterpenoid saponin compound extracted from the plant Sanguisorba officinalis L. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative properties .
Mechanism of Action
Target of Action
Ziyuglycoside II (ZYG II) is a triterpenoid saponin compound extracted from Sanguisorba officinalis L . It has been found to interact with several targets, including Estrogen-related receptor Gamma (ESRRG) , Insulin-like growth factor 1 (IGF1) , and Stimulator of interferon genes (STING) . These targets play significant roles in various biological processes, such as cell proliferation, inflammation, and immune response .
Mode of Action
ZYG II exhibits its anticancer activity by inducing apoptosis and autophagy in cancer cells . It induces apoptosis through the accumulation of reactive oxygen species (ROS) . Intriguingly, ZYG II triggers complete autophagic flux in colorectal cancer (CRC) cells . It has been shown that ZYG II induces autophagy by inhibiting the Akt/mTOR pathway .
Biochemical Pathways
ZYG II affects several biochemical pathways. It has been found to inhibit the Akt/mTOR pathway , which is a key regulator of autophagy . Moreover, it stimulates the IRF/IFN and NF-κB pathways , which are crucial for immune response and inflammation.
Pharmacokinetics
The pharmacokinetics of ZYG II has been studied in rat plasma
Result of Action
ZYG II exerts significant inhibitory effects on the viability and clonogenic activity of cancer cells . The proliferation repression mediated by ZYG II is mainly due to increased apoptosis and reactive oxygen species accumulation, as well as a G0/G1 phase cell-cycle arrest . It also improves the sensitivity of CRC cells to the first-line chemotherapeutic drugs .
Action Environment
The action of ZYG II can be influenced by various environmental factors. For instance, in a study on osteoporosis, ZYG II was found to alleviate bone loss in ovariectomized (OVX) mice by relieving inflammation and regulating gut microbiota and short-chain fatty acids (SCFAs) . This suggests that the gut microbiota and the inflammatory environment can influence the efficacy of ZYG II.
Biochemical Analysis
Biochemical Properties
Ziyuglycoside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound induces the production of reactive oxygen species (ROS) and apoptosis in cancer cells . It also interacts with cell cycle regulatory proteins such as p53 and p21, leading to cell cycle arrest at the G0/G1 and S phases . Additionally, this compound has been shown to inhibit the activity of enzymes involved in the inflammatory response, thereby exerting its anti-inflammatory effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by causing cell cycle arrest . The compound also influences cell signaling pathways, such as the mitochondrial pathway, leading to a decrease in mitochondrial membrane potential and an increase in the Bax/Bcl-2 ratio . Furthermore, this compound affects gene expression by upregulating the expression of p53 and p21, which are crucial for cell cycle regulation and apoptosis . In addition to its anticancer effects, this compound has been shown to alleviate cyclophosphamide-induced leukopenia in mice by regulating hematopoietic stem and progenitor cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It induces apoptosis through the mitochondrial pathway by increasing the production of reactive oxygen species and decreasing mitochondrial membrane potential . This leads to the release of cytochrome c and the activation of caspase-3 and caspase-9, which are essential for the execution of apoptosis . This compound also inhibits the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer progression . Additionally, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits dose-dependent inhibition of cancer cell growth, with significant effects observed at 24 and 48 hours . This compound is relatively stable under recommended storage conditions, and its long-term effects on cellular function have been studied in both in vitro and in vivo models . For instance, prolonged exposure to this compound has been shown to induce sustained apoptosis and cell cycle arrest in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, the compound has been shown to alleviate cyclophosphamide-induced leukopenia in a dose-dependent manner . Higher doses of this compound result in increased proliferation and differentiation of hematopoietic stem and progenitor cells . At very high doses, the compound may exhibit toxic effects, although specific toxicological data are limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It induces apoptosis through the accumulation of reactive oxygen species and the activation of the mitochondrial pathway . The compound also affects the Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, this compound has been shown to regulate the expression of genes involved in cell differentiation and immune system processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . For instance, this compound has been shown to accumulate in cancer cells, where it exerts its antiproliferative and pro-apoptotic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound targets the mitochondria, where it induces apoptosis through the mitochondrial pathway . Additionally, this compound has been shown to localize in the cytoplasm and nucleus, where it interacts with various signaling molecules and transcription factors to regulate gene expression and cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ziyuglycoside II can be synthesized through various methods. One notable method involves the preparation of a polymer micelle using this compound and mPEG-PLA-Phe (Boc) in specific weight ratios . Another method involves creating a solid dispersion of this compound with polyvinylpyrrolidone .
Industrial Production Methods
Industrial production of this compound often involves extraction from the roots of Sanguisorba officinalis L. The extraction process typically includes steps such as drying, grinding, and solvent extraction to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ziyuglycoside II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified triterpenoid saponins with enhanced biological activities. These products are often used in further scientific research and pharmaceutical applications .
Scientific Research Applications
Ziyuglycoside II has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Ziyuglycoside I: Another triterpenoid saponin extracted from Sanguisorba officinalis L.
Saponins from other plants: Compounds like ginsenosides from Panax ginseng and astragalosides from Astragalus membranaceus also exhibit similar anti-inflammatory and anti-cancer properties.
Uniqueness
Ziyuglycoside II is unique due to its specific molecular structure, which allows it to induce both apoptosis and ferroptosis in cancer cells. Its ability to modulate multiple pathways and targets makes it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22+,23-,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIXLWYJTVEVGO-YHGWSDCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316548 | |
| Record name | Ziyuglycoside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35286-59-0 | |
| Record name | Ziyuglycoside II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35286-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ziyuglycoside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ziyuglycoside II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AXK3E8B87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)


